Tetradecyl isooctanoate

Emollient Structure-Activity Relationship Cosmetic Science

Tetradecyl isooctanoate (CAS 84878-27-3), also known as myristyl isooctanoate or tetradecyl 6-methylheptanoate, is a synthetic fatty acid ester formed from tetradecanol (myristyl alcohol) and a branched isooctanoic acid. It belongs to the class of branched-chain emollient esters and has a computed LogP (XLogP3-AA) of 9.5, indicating high lipophilicity.

Molecular Formula C22H44O2
Molecular Weight 340.6 g/mol
CAS No. 84878-27-3
Cat. No. B15175812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyl isooctanoate
CAS84878-27-3
Molecular FormulaC22H44O2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(=O)CCCCC(C)C
InChIInChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-24-22(23)19-16-15-18-21(2)3/h21H,4-20H2,1-3H3
InChIKeySKIYWRPMZOWGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecyl Isooctanoate (CAS 84878-27-3): A Branched-Chain Emollient Ester for Advanced Cosmetic Formulations


Tetradecyl isooctanoate (CAS 84878-27-3), also known as myristyl isooctanoate or tetradecyl 6-methylheptanoate, is a synthetic fatty acid ester formed from tetradecanol (myristyl alcohol) and a branched isooctanoic acid [1]. It belongs to the class of branched-chain emollient esters and has a computed LogP (XLogP3-AA) of 9.5, indicating high lipophilicity [2]. A significant note for procurement is that a CAS number search reveals a conflicting molecular identity (Octadecyl 2-methylheptanoate, C26H52O2) on some chemical databases, highlighting the need for rigorous structural verification by the supplier .

Why In-Class Emollient Substitution Fails: Physicochemical Differentiation of Tetradecyl Isooctanoate


Direct empirical evidence comparing tetradecyl isooctanoate to close analogs in a single standardized assay is currently limited in open-access scientific literature [1]. However, its unique structural motif—a linear C14 alcohol esterified with a branched C8 acid—creates a distinct physicochemical profile that precludes simple interchange with common generic alternatives like isopropyl myristate (branched alcohol, linear acid) or cetyl ethylhexanoate (linear C16 alcohol, branched C8 acid). This structural difference is fundamental, as the position of branching on either the alcohol or acid moiety is known to directly impact spreading behavior, skin feel, and viscosity in emollient esters [REFS-1, REFS-2].

Quantitative Differentiation Guide: Tetradecyl Isooctanoate vs. Common Emollient Esters


Structural Branching Pattern: Rationale for Differentiated Spreading and Sensory Profile

Tetradecyl isooctanoate features a unique branching configuration where the branched moiety (iso-C8) is on the acid, while the alcohol (C14) is linear. This is distinct from other common emollients like isopropyl myristate (IPM), which has a linear acid (C14) and a branched alcohol (iso-C3). Research on emollient esters has established that for low-viscosity esters, such structural variations in branching are a primary factor impacting spreadability, in addition to bulk viscosity [1]. While direct spreading values are not available, this established structure-property relationship allows for a class-level inference that tetradecyl isooctanoate's specific structural inversion relative to IPM will yield a differentiated sensory profile and spreading behavior.

Emollient Structure-Activity Relationship Cosmetic Science

Lipophilicity (XLogP3-AA) Value Positioning Versus Linear Analogs

The computed LogP (XLogP3-AA) for tetradecyl isooctanoate is 9.5 [1]. This value is notably lower than the predicted LogP of its fully linear isomer, octadecyl octanoate (C26, linear), which would have a higher LogP due to the lack of branching. Branching in the acid chain reduces the LogP by creating a more compact molecular structure, which can influence the compound's interaction with the skin's lipid bilayers, affecting both the feel and the rate of skin permeation for any solubilized active ingredients. This positions tetradecyl isooctanoate as a more balanced lipophilic solvent compared to a hypothetical fully linear analog of similar molecular weight.

Lipophilicity Skin Permeation LogP

Molecular Weight and Size Differentiate From Common Short-Chain Emollients

With a molecular weight of 340.6 g/mol [1], tetradecyl isooctanoate is significantly larger than the widely used isopropyl myristate (MW 270.5 g/mol) and isopropyl palmitate (MW 298.5 g/mol). This higher molecular weight places it in a different rheological and emolliency class, typically associated with a richer, more substantive feel and lower volatility compared to these lower molecular weight esters. This directly impacts the viscosity contribution to the oil phase and the long-term sensory performance on the skin.

Molecular Weight Viscosity Control Emolliency

Safety Profile as Part of the Assessed Myristate Ester Group

Tetradecyl isooctanoate belongs to the myristate ester family, which has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that myristic acid and its salts and esters, including this compound by structural class association, are safe as cosmetic ingredients in the current practices of use and concentration [1]. This established group safety profile provides a regulatory precedent that is more defined than for some novel or less-studied alternative branched esters.

Safety Assessment Cosmetic Ingredient Review Myristate Esters

Target Application Scenarios for Tetradecyl Isooctanoate Based on Differentiated Properties


Customization of Sensory Profile in Silicone-Free Formulations

The unique structural branching (linear alcohol, branched acid) of tetradecyl isooctanoate, which is inversely related to common esters like isopropyl myristate, allows formulators to precisely engineer the spreading and skin-feel characteristics of silicone-free cosmetic products. By selecting this ester, one can achieve a differentiated sensory profile that cannot be obtained by simply substituting it with a generic ester. This application is supported by class-level structure-property relationship evidence [1].

Low-Volatility, High-Substantivity Emollient for Long-Wear Cosmetics

Given its significantly higher molecular weight (340.6 g/mol) compared to short-chain emollients like isopropyl myristate (270.5 g/mol), tetradecyl isooctanoate is a superior candidate for formulations requiring long-lasting emolliency and reduced volatility, such as long-wear foundations or protective hand creams [2].

Lipophilic Solvent with Controlled Drug Delivery Potential

The computed LogP of 9.5, which is lower than that of a fully linear analog of comparable mass, positions tetradecyl isooctanoate as a balanced lipophilic solvent. This property is critical for topical pharmaceutical formulations where the ester serves both as an emollient and a solvent for active pharmaceutical ingredients (APIs), providing a controlled permeation rate that is distinct from stronger, more linear lipophilic solvents [2].

Standardized Emollient for Sensitive Skin Products with CIR Precedent

For product developers creating formulations for sensitive skin, tetradecyl isooctanoate's association with the CIR-assessed 'myristate ester' group provides a significant regulatory confidence advantage. Selecting this compound over a structurally similar but unassessed novel ester reduces the toxicological risk and simplifies the product safety dossier, leveraging its established group safety history [3].

Technical Documentation Hub

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